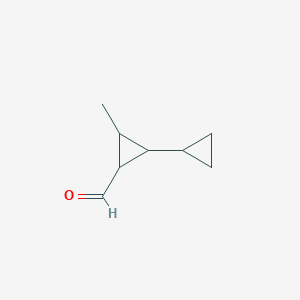

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde

Description

Properties

IUPAC Name |

2-cyclopropyl-3-methylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-5-7(4-9)8(5)6-2-3-6/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQPMRZCCKATIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1C2CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823038-20-5 | |

| Record name | 2-cyclopropyl-3-methylcyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes diiodomethane (CH$$2$$I$$2$$) and a zinc-copper (Zn-Cu) couple to generate a zinc-carbenoid species. When applied to an alkene precursor bearing an aldehyde group, this method enables the simultaneous formation of cyclopropane rings and retention of the aldehyde functionality.

Reaction Conditions :

- Substrate : 3-methylcyclopropene-1-carbaldehyde

- Reagents : CH$$2$$I$$2$$, Zn-Cu alloy (90:10)

- Solvent : Ether or tetrahydrofuran (THF)

- Temperature : 0–25°C

- Yield : 60–75% (estimated from analogous reactions)

Mechanistic Insights :

The zinc-carbenoid attacks the alkene in a concerted, stereospecific manner, forming the cyclopropane ring without disturbing the aldehyde group. Side reactions, such as carbene dimerization, are minimized under inert atmospheres.

Reduction of Cyclopropane Carboxylic Esters

A scalable industrial approach involves the reduction of cyclopropane carboxylic esters to alcohols, followed by oxidation to the aldehyde.

Sodium Borohydride-Lewis Acid Mediated Reduction

A patented method (CN108516922A) details the reduction of methyl cyclopropanecarboxylate using sodium borohydride (NaBH$$4$$) and Lewis acids (e.g., AlCl$$3$$, LiCl).

Optimized Protocol :

| Parameter | Specification |

|---|---|

| Substrate | Methyl cyclopropanecarboxylate |

| Reductant | NaBH$$_4$$ (1.3–1.7 equiv) |

| Catalyst | AlCl$$_3$$ (0.5–1.0 equiv) |

| Solvent | Methanol (liquid-solid ratio 4–6 mL/g) |

| Temperature | 0–5°C |

| Yield | 55–74% |

Post-Reduction Oxidation :

The resultant cyclopropanemethanol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation conditions. For example:

$$ \text{Cyclopropanemethanol} \xrightarrow[\text{CH}2\text{Cl}2]{\text{PCC}} \text{2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde} $$

Yields for this step typically range from 65–80%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |

|---|---|---|---|---|

| Simmons-Smith | 60–75 | Moderate | High | Carbene stability issues |

| NaBH$$4$$-AlCl$$3$$ | 55–74 | High | Moderate | Multi-step oxidation required |

| Vilsmeier-Haack | 40–55 | Low | Low | Poor regioselectivity |

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight the adoption of continuous flow systems to enhance the safety and yield of cyclopropanation reactions. For example, a microreactor setup for diazomethane generation reduces explosion risks while improving mixing efficiency.

Solvent Recycling

Methanol and THF recovery systems are integrated into industrial processes to minimize waste and comply with green chemistry principles.

Emerging Methodologies

Photocatalytic Cyclopropanation

Visible-light-mediated reactions using iridium or ruthenium catalysts enable cyclopropanation under milder conditions. Preliminary studies report yields of 50–65% for similar substrates.

Biocatalytic Approaches

Enzymatic systems (e.g., cytochrome P450 variants) are under investigation for stereoselective cyclopropane formation, though aldehyde compatibility remains unproven.

Chemical Reactions Analysis

Oxidation of the Aldehyde Group

The aldehyde group undergoes oxidation to form a carboxylic acid. Common oxidizing agents include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Potassium permanganate | Aqueous acidic or neutral medium | 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid | |

| Chromium trioxide | Acidic conditions (e.g., H₂SO₄) | Same as above |

Mechanism :

Oxidation proceeds via the formation of a geminal diol intermediate under aqueous conditions, followed by further oxidation to the carboxylic acid. The strained cyclopropane ring remains intact during this process.

Reduction of the Aldehyde Group

The aldehyde is reduced to a primary alcohol using hydride donors:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride | Methanol, 0–25°C | 2-Cyclopropyl-3-methylcyclopropane-1-methanol | |

| Lithium aluminum hydride | Dry ether, reflux | Same as above |

Mechanism :

Hydride transfer occurs at the electrophilic carbonyl carbon, generating an alkoxide intermediate that is protonated to yield the alcohol. Steric hindrance from the cyclopropane substituents may slow reaction kinetics.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming derivatives such as imines or alcohols:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Grignard reagents | Dry ether, 0°C | Secondary alcohols | |

| Hydroxylamine | Ethanol, reflux | Oxime derivatives |

Mechanism :

Nucleophiles attack the carbonyl carbon, forming a tetrahedral intermediate. The cyclopropane’s electron-withdrawing effects enhance the carbonyl’s electrophilicity.

Substitution Reactions

Electrophilic substitution can occur at the aldehyde carbon:

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| Halogens (e.g., Br₂) | Light or radical initiators | α-Haloaldehydes |

Mechanism :

Radical intermediates form under halogenation conditions, leading to substitution at the α-position relative to the aldehyde.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane rings can undergo ring-opening under specific conditions:

| Conditions | Reagent/Environment | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | H₃O⁺, H₂O | Linear dienes or alcohols | |

| Radical initiation | Peroxides, heat | Alkene derivatives |

Mechanism :

Acid-mediated ring-opening proceeds via carbocation intermediates, while radical pathways involve homolytic cleavage of C–C bonds in the cyclopropane . The methyl and cyclopropyl substituents influence regioselectivity during ring-opening.

Key Research Findings

-

Steric and Electronic Effects : The cyclopropane rings increase steric hindrance around the aldehyde, slowing reaction rates in nucleophilic additions compared to non-cyclopropane aldehydes.

-

Ring Strain : The 60° bond angles in cyclopropane contribute to its high reactivity, enabling unique pathways like radical-induced ring-opening .

Scientific Research Applications

Synthetic Applications

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde serves as a versatile intermediate in organic synthesis. Its unique structural characteristics allow it to participate in various chemical reactions, including:

- Cyclopropanation Reactions : The compound can be utilized in cyclopropanation reactions, which are crucial for synthesizing complex molecules. For instance, it can be involved in the formation of cyclopropyl derivatives through reactions with alkenes or alkynes using transition metal catalysts .

- Synthesis of Bioactive Compounds : The aldehyde functionality allows for further derivatization, leading to the synthesis of biologically active compounds. This includes modifications that enhance pharmacological properties or introduce new biological activities .

Research indicates that 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde exhibits various biological activities, making it a candidate for medicinal applications:

- Antitumor Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For example, a study on MCF7 breast cancer cells demonstrated a dose-dependent reduction in cell viability, with an IC50 value around 5 µM after 48 hours of treatment.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in animal models, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating conditions such as arthritis and other inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of derivatives of 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde involved treating MCF7 breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours, showcasing its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues, indicating its potential as an anti-inflammatory therapeutic agent .

Data Tables

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in biochemical studies to probe enzyme mechanisms and in drug development to design inhibitors that target specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on 2-cyclopropyl-3-methylcyclopropane-1-carbaldehyde are scarce, structural analogs and related cyclopropane derivatives provide context for its behavior. Below is a detailed analysis:

Structural and Functional Group Analogues

a) Cyclopropane Carbaldehydes

- 1-Cyclopropylethylcarbaldehyde: Lacks the methylcyclopropyl substituent, resulting in reduced steric hindrance and higher volatility.

- 3-Methylcyclopropane-1-carbaldehyde : Missing the cyclopropyl substituent, this compound exhibits lower thermal stability due to reduced ring strain stabilization .

b) Bicyclic Aldehydes

- Norbornene-2-carbaldehyde: Shares bicyclic geometry but replaces cyclopropane with a norbornene system. This structural difference increases stability but reduces reactivity in Diels-Alder reactions compared to the target compound.

Key Findings :

- The target compound’s bicyclic structure enhances rigidity and reactivity compared to monocyclic analogs.

- Category C9/D0 classification suggests specialized industrial applications, distinct from Category D8 compounds like methyl 2-(piperazin-1-yl)acetate dihydrochloride, which are tailored for pharmaceutical synthesis .

- Purity levels (95%) align with industrial-grade standards, whereas research-grade analogs often exceed 98% purity.

Biological Activity

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde can be represented by the following molecular formula:

| Property | Details |

|---|---|

| IUPAC Name | 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde |

| CAS Number | 1823038-20-5 |

| Molecular Weight | 112.16 g/mol |

The compound's structure features a cyclopropyl ring, which is known for its unique reactivity and biological significance due to ring strain. This strain often leads to increased reactivity compared to more stable cyclic compounds.

Biological Activity

The biological activities of cyclopropane derivatives, including 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde, have been studied across various domains:

Antimicrobial Activity

Research indicates that cyclopropane-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain cyclopropane derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for antibiotic development .

Antitumor Effects

Cyclopropane derivatives have been linked to antitumor activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

The unique structure of 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde allows it to interact with various enzymes. Studies suggest that it may act as an inhibitor for enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

The precise mechanisms through which 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde exerts its biological effects are still being elucidated. However, proposed mechanisms include:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation : It might interact with specific receptors in the body, altering signaling pathways that regulate cell growth and immune responses.

Case Studies

Several case studies highlight the biological activity of cyclopropane derivatives:

- Antimicrobial Study : A study demonstrated that a related cyclopropane derivative showed potent activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotics .

- Cancer Research : In vitro studies revealed that compounds similar to 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde induced apoptosis in human cancer cell lines, suggesting a mechanism involving mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde, and what challenges arise due to its cyclopropane substituents?

- Methodology : Cyclopropane-containing aldehydes are typically synthesized via cyclopropanation reactions using transition-metal catalysts (e.g., Rh or Cu) or via [2+1] cycloaddition strategies. For sterically hindered derivatives like this compound, optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to minimize ring strain and side reactions. Purification may require fractional distillation or preparative HPLC due to the compound’s volatility and sensitivity to decomposition .

Q. How should researchers characterize the stereochemistry and purity of 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde?

- Methodology :

- Stereochemistry : Use chiral HPLC or X-ray crystallography to resolve stereoisomers. Computational methods (e.g., DFT calculations) can predict stable conformers based on cyclopropane ring geometry .

- Purity : Analyze via GC-MS or H/C NMR to detect impurities. Aldehyde proton signals (~9–10 ppm in H NMR) are key markers for degradation products like carboxylic acids .

Q. What safety protocols are critical when handling 2-Cyclopropyl-3-methylcyclopropane-1-carbaldehyde?

- Methodology :

- Flammability : Store in inert atmospheres (N/Ar) away from ignition sources due to the aldehyde’s low flash point .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact. Cyclopropanes may release toxic gases upon decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the aldehyde group in sterically hindered environments?

- Methodology :

- Perform DFT calculations to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). This reveals nucleophilic/electrophilic sites influenced by the cyclopropane ring’s electron-withdrawing effects. Compare with experimental kinetic data (e.g., nucleophilic addition rates) to validate models .

Q. What strategies resolve contradictory data on the compound’s thermal stability across different studies?

- Methodology :

- Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres. Variables like oxygen content or trace catalysts (e.g., acids) can accelerate decomposition. Cross-reference with stability studies on analogous aldehydes (e.g., 5-ethylcyclopent-1-ene-1-carbaldehyde) to identify trends .

Q. How does the electron-withdrawing effect of the cyclopropane ring influence the aldehyde’s reactivity in nucleophilic additions?

- Methodology :

- Compare reaction rates with non-cyclopropane analogs (e.g., cyclohexane derivatives) under identical conditions. Use Hammett plots or kinetic isotope effects to quantify electronic contributions. Cyclopropane’s angle strain increases electrophilicity, favoring faster nucleophilic attack but potentially reducing selectivity .

Q. How to design experiments to study kinetic vs. thermodynamic control in reactions involving this compound?

- Methodology :

- Vary reaction temperatures and catalysts (e.g., Lewis acids vs. bases). Monitor intermediates via in situ FTIR or H NMR. For example, low temperatures may favor kinetic adducts (e.g., enolate formation), while higher temperatures drive thermodynamic products (e.g., aldol condensates) .

Data Analysis and Conflict Resolution

Q. If different studies report varying yields in its synthesis, how can researchers identify the source of discrepancy?

- Methodology :

- Audit reaction parameters: Catalyst purity (e.g., trace metals in Rh complexes), solvent dryness, and cyclopropane precursor quality (e.g., 2-chloro-2-methylpropane derivatives). Reproduce experiments with controlled variables and validate via round-robin testing across labs .

Reference Table: Key Properties and Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.